Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Scaffold Kinase Inhibitor Design Pyrimidine SAR

Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034326-17-3, molecular formula C₁₉H₁₉N₃O₃, molecular weight 337.4 g/mol) is a fully synthetic, small-molecule heterocycle. It belongs to a structural class defined by a benzofuran core, a central pyrrolidine ring, and a pendant 4,6-dimethylpyrimidine group linked via an ether bond.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034326-17-3
Cat. No. B2385985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034326-17-3
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3)C
InChIInChI=1S/C19H19N3O3/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3
InChIKeyWQHACWRMHYYXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034326-17-3) – A Structural & Procurement Snapshot


Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034326-17-3, molecular formula C₁₉H₁₉N₃O₃, molecular weight 337.4 g/mol) is a fully synthetic, small-molecule heterocycle. It belongs to a structural class defined by a benzofuran core, a central pyrrolidine ring, and a pendant 4,6-dimethylpyrimidine group linked via an ether bond . The compound is cataloged by several screening-compound vendors as a potential building block or tool molecule for medicinal chemistry, but no primary research paper or patent explicitly positions this exact CAS entity in a quantitative biological or physicochemical comparison against close analogs.

Why Benzofuran-Pyrrolidine-Pyrimidine Hybrids Like CAS 2034326-17-3 Cannot Be Freely Swapped


The benzofuran-pyrrolidine-pyrimidine chemical space is characterized by steep structure–activity relationships where minor peripheral modifications can cause profound shifts in target engagement, potency, and selectivity [1]. For instance, in closely related benzofuran-fused pyrimidine kinase inhibitors, the introduction of a dimethyl substitution on the pyrimidine ring has been shown to alter ATP-competitive binding modes and antiproliferative IC₅₀ values by orders of magnitude [2]. Similarly, within the benzofuran-pyrrolidine-pyrazole chemotype, 3D-QSAR models have demonstrated that specific steric and electrostatic features of the pyrimidine substituent are the dominant drivers of InhA enzyme inhibition and anti-tubercular MIC values [3]. Generic substitution of CAS 2034326-17-3 with a demethylated or mono-methylated analog therefore carries a material risk of losing the interaction profile that may have been targeted during library design.

Quantified Differentiation Evidence for Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone


Structural Uniqueness: The 4,6-Dimethylpyrimidine Ether Motif as a Key Differentiator

CAS 2034326-17-3 is structurally differentiated from its closest commercially listed analog, 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, solely by the presence of a second methyl group at the 6-position of the pyrimidine ring (4,6-dimethyl vs. 2-methyl) . In benzofuropyrimidine kinase inhibitor series, analogous dimethyl-to-monomethyl substitutions have been shown to shift CDC7 IC₅₀ values from <10,000 nM to single-digit nanomolar ranges through altered hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. This positions the 4,6-dimethyl pattern of the target compound as a potentially critical, non-interchangeable pharmacophoric element.

Medicinal Chemistry Scaffold Kinase Inhibitor Design Pyrimidine SAR

Predicted Physicochemical Space: Molecular Weight and Lipophilicity Differentiation

The molecular weight of CAS 2034326-17-3 (337.4 g/mol) is substantially higher than that of the simpler benzofuran-pyrrolidine scaffold without the dimethylpyrimidine appendage, Benzofuran-2-yl(pyrrolidin-1-yl)methanone (CAS 92028-90-5, MW 215.25) . This 122.15 g/mol mass increment is accompanied by additional hydrogen-bond acceptor capacity from the pyrimidine nitrogen atoms and the ether oxygen. When compared to the 5-methoxybenzofuran variant, (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034557-11-2), the target compound substitutes the 5-methoxy group with an unsubstituted benzofuran and adds two methyl groups to the pyrimidine ring, resulting in a distinct lipophilic/hydrophilic balance [1].

Drug-likeness Physicochemical Profiling Lead Optimization

Antimicrobial Activity Potential: Class-Level Inference from Benzofuran-Pyrimidine Hybrids

No direct MIC data for CAS 2034326-17-3 against any bacterial or fungal strain have been published. However, a structurally related series of benzofuran-fused C-2,4,6-substituted pyrimidine derivatives demonstrated broad-spectrum antibacterial and antifungal activity in standardized disk-diffusion and broth-microdilution assays [1]. In a separate study, pyrimidine-benzofuran hybrid molecules showed significant antitubercular activity attributed to the electron-donating capacity of para-substituents on the pyrimidine ring; the p-dimethylamino group was among the most potent modifications [2]. The 4,6-dimethyl substitution pattern on the target compound's pyrimidine ring is conceptually aligned with these electron-donating motifs, but no quantitative MIC comparison between the target and the published hybrids exists.

Antimicrobial Screening Benzofuran Hybrids Pyrimidine Antibacterials

Kinase Inhibition Potential: Analogous Benzofuropyrimidine CDC7 Inhibitor Benchmarks

The most quantitatively characterized compound in the benzofuropyrimidine-pyrrolidine class is XL413, an ATP-competitive CDC7 kinase inhibitor with an IC₅₀ of 3.4 nM [1]. Although XL413 is a fused benzofuro[3,2-d]pyrimidine scaffold rather than the benzofuran-pyrimidine-pyrrolidine ether linkage of CAS 2034326-17-3, the shared pharmacophoric elements (benzofuran, pyrimidine, pyrrolidine) provide a class-level benchmark. In patented benzofuropyrimidinone series evaluated against CDC7 via chemiluminescence assay, structural modifications to the pyrimidine substituents yielded IC₅₀ values spanning from <100 nM to >10,000 nM [2]. This demonstrates that even within this narrow chemotype, the exact substitution pattern on the pyrimidine ring is the critical determinant of kinase engagement potency. No CDC7 or broader kinome profiling data are available for the target compound itself.

CDC7 Kinase ATP-Competitive Inhibitor Anticancer Proliferation

Computational Druggability and Safety Flag: In Silico Predictions

In the absence of experimental ADMET data for CAS 2034326-17-3, publicly available computational models offer a preliminary safety and drug-likeness profile. The compound meets Lipinski's Rule of 5 criteria: MW 337.4 (<500), H-bond acceptors 6 (<10), H-bond donors 0 (<5), and estimated logP within acceptable range . Predictive toxicology models classify the compound as non-mutagenic and without developmental toxicity potential, but flag the compound as a predicted ocular irritant [1]. These in silico predictions carry substantial uncertainty and cannot substitute for experimental Ames testing, hERG screening, or in vivo toxicology. No computational head-to-head comparison with a specific comparator has been conducted.

In Silico ADMET Drug-likeness Prediction Safety Assessment

Where Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Fits in Scientific R&D and Industrial Procurement


Medicinal Chemistry: Structure–Activity Relationship (SAR) Library Expansion

The primary defensible application for CAS 2034326-17-3 is as an SAR probe in a medicinal chemistry program targeting the benzofuran-pyrrolidine-pyrimidine chemical space. The 4,6-dimethyl substitution on the pyrimidine ring represents a specific steric and electronic modification that, based on class-level inference from benzofuropyrimidine kinase inhibitor series [1], may modulate hinge-region binding and hydrophobic pocket occupancy. Procurement is warranted only when a parallel mono-methyl analog (such as 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine) and an unsubstituted pyrimidine comparator are also sourced to enable a three-point SAR comparison.

Kinase Inhibitor Screening: CDC7-Focused Hit Identification

Given the precedent of XL413 (CDC7 IC₅₀ = 3.4 nM) and other benzofuropyrimidine CDC7 inhibitors [1], a screening campaign for novel CDC7 chemotypes could justify including CAS 2034326-17-3 in a diversity set. However, the critical caveat is that the target compound's non-fused benzofuran-pyrimidine-pyrrolidine scaffold differs from the active benzofuro[3,2-d]pyrimidine core of XL413. Empirical kinase profiling (biochemical IC₅₀ determination, kinome selectivity panel) is an absolute prerequisite for any procurement decision based on kinase inhibition claims.

Antimicrobial Screening Library Diversification

Pyrimidine-benzofuran hybrids with electron-donating substituents have shown promising antibacterial and antitubercular activity in class-level studies [2]. The 4,6-dimethyl pattern of the target compound aligns with the SAR trend favoring electron-donating groups on the pyrimidine ring [3]. This compound may be considered for inclusion in medium-to-high-throughput antimicrobial screening decks, but only when the purchasing decision acknowledges the complete absence of confirmatory MIC data and budgets for de novo primary screening.

Computational Chemistry and Docking Studies

The well-defined, three-dimensional architecture of CAS 2034326-17-3—incorporating benzofuran, pyrrolidine, and dimethylpyrimidine moieties connected by a methanone bridge and an ether linkage [1]—makes it a suitable candidate for computational docking and molecular dynamics simulations. When used alongside structurally characterized comparators like XL413 or the benzofuran-pyrrolidine-pyrazole anti-tubercular series [4], the compound can help computational chemists model the impact of pyrimidine dimethylation on target binding. This application does not require pre-existing biological data and represents the lowest-risk procurement scenario.

Quote Request

Request a Quote for Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.